3,3'-Bipiperidine
Overview
Description
3,3’-Bipiperidine is an organic compound consisting of two piperidine rings connected by a single bond at the 3-position of each ring Piperidine is a six-membered heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Bipiperidine typically involves the coupling of two piperidine molecules. One common method is the reductive coupling of 3-piperidone using a reducing agent such as sodium borohydride in the presence of a catalyst like palladium on carbon. The reaction is carried out under mild conditions, usually at room temperature, to yield 3,3’-Bipiperidine.
Industrial Production Methods: Industrial production of 3,3’-Bipiperidine may involve more scalable and cost-effective methods. One such method includes the catalytic hydrogenation of 3,3’-bipyridine, where the nitrogen atoms are reduced to form the piperidine rings. This process is typically conducted under high pressure and temperature to achieve high yields.
Chemical Reactions Analysis
Types of Reactions: 3,3’-Bipiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can further modify the piperidine rings, such as converting them into piperidines with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of substituted piperidines.
Scientific Research Applications
3,3’-Bipiperidine has numerous applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a ligand in the study of enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3’-Bipiperidine involves its interaction with various molecular targets. In medicinal chemistry, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the bipiperidine structure.
Comparison with Similar Compounds
2,2’-Bipiperidine: Similar structure but with the piperidine rings connected at the 2-position.
4,4’-Bipiperidine: Piperidine rings connected at the 4-position.
3,3’-Bipyridine: Contains pyridine rings instead of piperidine rings.
Uniqueness: 3,3’-Bipiperidine is unique due to its specific connectivity and the resulting chemical properties. Compared to its isomers, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-piperidin-3-ylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-3-9(7-11-5-1)10-4-2-6-12-8-10/h9-12H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNFMHZKPYNCLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46040-83-9 | |
Record name | 3,3'-Bipiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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